Clathrate Hydrate Thermodynamics: Promoter vs. Inhibitor Reversal
In a comparative phase equilibrium study of methane clathrate hydrates with tetraalkylammonium hydroxides sharing the OH− anion but differing in carbon chain length, tetrapentylammonium hydroxide (TPeAOH, C5) exhibited weak thermodynamic inhibition of methane hydrate formation, in direct functional opposition to tetrabutylammonium hydroxide (TBAOH, C4), which acted as a strong thermodynamic promoter. The phase boundary between hydrate–liquid–vapor (H-L-V) and liquid–vapor (L-V) was determined across 281.81–301.91 K and 4.46–16.05 MPa [1].
| Evidence Dimension | Methane hydrate phase equilibrium pressure (hydrate formation pressure) at identical temperature |
|---|---|
| Target Compound Data | Weak hydrate inhibitor; requires higher pressure or lower temperature for hydrate formation |
| Comparator Or Baseline | Tetrabutylammonium hydroxide (TBAOH): Strong thermodynamic promoter; substantially reduces pressure required for hydrate formation |
| Quantified Difference | Qualitative functional reversal (promoter → inhibitor) with increase in alkyl chain length from C4 to C5 |
| Conditions | Isochoric equilibrium step-heating pressure search method; temperature range 281.81–301.91 K; pressure range 4.46–16.05 MPa; aqueous solutions of TPrAOH, TBAOH, and TPeAOH with methane |
Why This Matters
This functional inversion means that substituting TPeAOH for TBAOH in hydrate-based methane storage research would produce the opposite of the intended effect, making correct chain-length selection essential for experimental validity.
- [1] Wang Y, et al. Semiclathrate hydrates of methane + tetraalkylammonium hydroxides. Fluid Phase Equilibria. 2017. View Source
